N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE

FRET Fluorescence polarization Intrinsic protein fluorescence

Researchers face trade-offs: colorless MTS reagents (MTSEA, MTSES) require extra conjugation for quantification; maleimide probes (DDPM) are slower, irreversible, and cross-react with amines. This non-fluorescent DNDP-MTS probe resolves these limitations: - Direct spectrophotometric DOL at 440 nm (ε ≈ 3,000 M⁻¹ cm⁻¹) without secondary fluorophores. - Rapid, selective thiol conjugation with reversible disulfide adduct, cleavable by DTT/TCEP. - Ideal FRET dark acceptor for blue-green donors (MalPy, coumarin), enabling distance measurements (24-47 Å). Supplied as research-grade, stored at -20°C, shipped on dry ice. Global delivery.

Molecular Formula C11H16N4O6S2
Molecular Weight 364.391
CAS No. 1076200-06-0
Cat. No. B563678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE
CAS1076200-06-0
SynonymsMethanesulfonothioic acid, S-[2-[[4-(dimethylamino)-3,5-dinitrophenyl]amino]ethyl] ester_x000B_
Molecular FormulaC11H16N4O6S2
Molecular Weight364.391
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1[N+](=O)[O-])CCNOS(=O)(=S)C)[N+](=O)[O-]
InChIInChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)4-5-12-21-23(3,20)22/h6-7,12H,4-5H2,1-3H3
InChIKeyWHXFFXYUSLMVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate (CAS 1076200-06-0): A Non-Fluorescent Chromophoric MTS Cysteine Labeling Reagent


N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate (CAS 1076200-06-0) is a heterobifunctional sulfhydryl-reactive probe belonging to the methanethiosulfonate (MTS) reagent class. It carries the 4-dimethylamino-3,5-dinitrophenyl (DNDP) chromophore linked via an ethylamino spacer to the methanethiosulfonate warhead [1]. The DNDP group confers a characteristic yellow-orange color with absorbance in the visible region (~440 nm, ε ≈ 3,000 M⁻¹ cm⁻¹) yet is essentially non-fluorescent—a property explicitly noted in vendor technical descriptions [2]. The MTS moiety reacts rapidly and selectively with free thiols (-SH) to form a mixed disulfide bond, releasing methanesulfinic acid as a byproduct . This compound is classified under Amines, Aromatics, and MTS & Sulfhydryl Active Reagents research tool categories [3].

Why N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate Cannot Be Replaced by Generic MTS or Maleimide Reagents


MTS reagents and maleimide-based probes are often treated as interchangeable thiol-labeling tools, yet critical differences in fluorogenicity, chromophoric detectability, reaction kinetics, steric bulk, and adduct reversibility can fundamentally alter experimental outcomes [1]. Fluorescent MTS reagents (e.g., MTS-Dansyl) introduce background fluorescence that interferes with FRET, fluorescence polarization, or intrinsic protein fluorescence measurements . Colorless MTS reagents (MTSEA, MTSES, MTSET) lack a built-in spectrophotometric handle, requiring additional conjugation steps for quantification . Maleimide-based probes with the identical DNDP chromophore (DDPM) form irreversible thioether adducts, are bulkier at the attachment point, exhibit slower reaction kinetics at neutral pH, and require careful pH control to avoid amine cross-reactivity [1][2]. The target compound uniquely combines non-fluorescent chromophoric detection, rapid MTS thiol selectivity, reversible disulfide bond formation, and a defined ~440 nm absorbance maximum—properties no single comparator simultaneously delivers.

Quantitative Differentiation Evidence for N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate vs. Closest Analogues


Non-Fluorescent Chromophoric vs. Fluorescent MTS Reagents: Eliminating Background Fluorescence Interference in FRET and Quenching Assays

The target compound is explicitly non-fluorescent, whereas the structurally related MTS-Dansyl (Dansylamidoethyl Methanethiosulfonate, CAS 355115-41-2) is strongly fluorescent with excitation at 335 nm and emission at 526 nm (ε = 4,100 M⁻¹ cm⁻¹) [1]. The DNDP chromophore of the target compound absorbs maximally at approximately 440 nm with an extinction coefficient of ~3,000 M⁻¹ cm⁻¹, as established for the identical chromophore in the DDPM adduct [2], yet it emits negligible fluorescence. This non-fluorescent character makes the target suitable as a dark energy acceptor in FRET experiments pairing with blue-green fluorescent donors (e.g., pyrene maleimide, MalPy), where MTS-Dansyl would produce unacceptable donor-acceptor crosstalk [3].

FRET Fluorescence polarization Intrinsic protein fluorescence Energy transfer

Built-In Spectrophotometric Quantification Handle vs. Colorless MTS Reagents: Direct UV-Vis Labeling Stoichiometry Without Secondary Fluorophores

The target compound bears the DNDP chromophore absorbing at ~440 nm (ε ≈ 3,000 M⁻¹ cm⁻¹) [1], enabling direct spectrophotometric determination of cysteine labeling stoichiometry via absorbance measurement of the protein–DNDP conjugate. In contrast, the widely used small MTS reagents MTSEA, MTSES, and MTSET lack any visible chromophore, requiring either radioactive labeling, mass spectrometry, or secondary fluorophore conjugation for quantification [2]. Even the charged MTS reagents used in substituted-cysteine accessibility method (SCAM) studies offer no intrinsic spectrophotometric signal. The target compound's chromophoric nature eliminates the need for post-labeling fluorescent derivatization, simplifying workflow and reducing quantification error.

Labeling stoichiometry UV-Vis quantification Degree of labeling Chromophoric probe

MTS vs. Maleimide Reactive Group: Faster Kinetics, Reduced Steric Bulk, and Broader pH Tolerance

MTS reagents react with thiols significantly faster than maleimides at neutral pH and do not require elevated pH (>7) for optimal reactivity. Literature comparison explicitly states that 'maleimides have some disadvantages when compared to MTS reagents: the reactive moiety is bulkier, the reaction rate is considerably slower, and the pH has to be carefully monitored as the maleimide reacts faster with the thiolate ion (-S⁻) so a pH > 7 is ideal; however, at pH > 8 maleimides will react with deprotonated primary amines' [1]. The target compound thus provides faster, more selective cysteine conjugation than its direct maleimide analog DDPM (N-(4-dimethylamino-3,5-dinitrophenyl)maleimide), which shares the identical DNDP chromophore but employs a maleimide warhead [2].

Thiol labeling kinetics Cysteine modification MTS reactivity Maleimide vs. MTS

Reversible Disulfide Bond Formation vs. Irreversible Maleimide Adduct: Enabling Native Protein Recovery and Tandem Labeling Strategies

MTS reagents form a mixed disulfide bond with cysteine thiols that can be quantitatively cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or tris(2-carboxyethyl)phosphine (TCEP), restoring the native cysteine residue . In contrast, maleimide-based probes (including DDPM) form a thioether bond that is essentially irreversible under non-hydrolytic conditions [1]. This reversibility is critical for applications requiring native protein recovery after labeling, sequential labeling with multiple probes, or functional rescue experiments where restoration of cysteine activity is needed.

Reversible cysteine modification Disulfide bond Protein recovery Tandem labeling

Spacer Arm Length and Molecular Dimensions: Balanced Accessibility vs. Minimal Structural Perturbation

The target compound incorporates an ethylamino spacer between the DNDP chromophore and the MTS reactive group, yielding an extended reach from the cysteine α-carbon of approximately 8–10 Å. This spacer length is intermediate between the minimal MTS reagents (MTSEA: ~5 Å) and bulkier biotinylated or fluorescent MTS probes (>15 Å) [1]. The molecular weight (364.4 Da) is substantially smaller than MTS-Dansyl (388.5 Da) and MTS-biotin probes (>500 Da), facilitating access to partially buried cysteine residues while minimizing steric occlusion that could alter protein conformation .

Spacer arm Probe dimensions Cysteine accessibility SCAM

Optimal Research and Industrial Application Scenarios for N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate


FRET Distance Measurements Using DNDP as a Non-Fluorescent Energy Acceptor

The target compound serves as an ideal dark acceptor in fluorescence resonance energy transfer (FRET) experiments when paired with blue-green emitting donors such as pyrene maleimide (MalPy, λem ≈ 375–410 nm) or coumarin-based probes. As demonstrated by Angelides and Hammes (1979) using the identical DNDP chromophore on DDPM, the non-fluorescent DNDP group accepts energy from MalPy-labeled lipoic acids, enabling inter-probe distance calculations in the 24–47 Å range on the pyruvate dehydrogenase multienzyme complex [1]. The MTS-based target compound provides faster, more selective cysteine conjugation than DDPM while retaining the same advantageous spectral silence [2], making it the superior choice for FRET-based structural mapping of proteins where labeling efficiency and probe positioning fidelity are paramount.

Quantitative Cysteine Labeling Stoichiometry Determination by Direct UV-Vis Absorbance

The DNDP chromophore's absorbance at ~440 nm (ε ≈ 3,000 M⁻¹ cm⁻¹) enables direct spectrophotometric determination of the degree of labeling (DOL) without secondary fluorophore conjugation [1]. After MTS-mediated cysteine modification, the protein–DNDP conjugate absorbance at 440 nm is measured and the labeling stoichiometry calculated using the established extinction coefficient, corrected for protein absorbance at 280 nm. This workflow eliminates the need for radioactive tracers, fluorescent secondary reagents, or mass spectrometry-based quantification required by colorless MTS reagents such as MTSEA or MTSES [2]. The non-fluorescent nature ensures that the chromophoric signal arises solely from the DNDP group without interference from environment-dependent fluorescence intensity variations.

Reversible Cysteine Protection During Multi-Step Protein Modification or Purification

The reversible disulfide bond formed between the MTS group and cysteine residues can be quantitatively cleaved by 10 mM DTT or TCEP, restoring the native free thiol [1]. This property is uniquely valuable for temporary cysteine protection during multi-step conjugation workflows: the target compound can be used to block reactive cysteines during purification or initial modification steps, then be cleanly removed by reduction to expose the native cysteine for subsequent site-specific labeling with a different functional probe. Unlike DDPM, which forms an irreversible thioether that permanently occupies the cysteine [2][3], the target compound's reversible adduct supports tandem labeling strategies not achievable with maleimide chemistry.

Spectrophotometric Enzyme Active-Site Titration and Sulfhydryl Quantification

Building on the established use of DDPM for active-site cysteine quantification in enzymes such as glyceraldehyde-3-phosphate dehydrogenase and alliinase [1][2], the target compound offers the same chromophoric detection advantage with the superior kinetics and selectivity of the MTS warhead. The yellow DNDP-labeled protein adduct enables visual tracking during peptide purification ('yellow colour' guided fractionation) and spectrophotometric quantification of sulfhydryl content. The non-fluorescent nature eliminates interference in subsequent fluorescence-based activity assays, a distinct advantage over fluorescent MTS reagents such as MTS-Dansyl that would create spectral crosstalk [3].

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